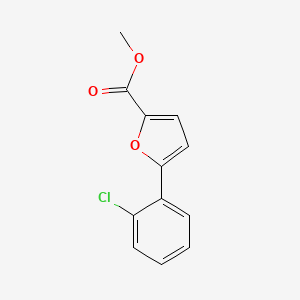
Methyl 5-(2-chlorophenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is an organic compound belonging to the class of furan carboxylates It features a furan ring substituted with a 2-chlorophenyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan Ring Formation: The synthesis of methyl 5-(2-chlorophenyl)furan-2-carboxylate typically begins with the formation of the furan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The introduction of the 2-chlorophenyl group can be accomplished via a substitution reaction. This involves reacting a furan derivative with a chlorobenzene derivative in the presence of a catalyst, such as palladium on carbon (Pd/C), under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 5-(2-chlorophenyl)furan-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester group to an alcohol or the furan ring to a tetrahydrofuran derivative. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the 2-chlorophenyl group can be further functionalized. Reagents such as nitrating agents or halogenating agents are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, tetrahydrofuran derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 5-(2-chlorophenyl)furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. The furan ring and the 2-chlorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-phenylfuran-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 5-(2-bromophenyl)furan-2-carboxylate: Contains a bromine atom instead of chlorine, potentially altering its chemical and biological properties.
Methyl 5-(2-methylphenyl)furan-2-carboxylate: Substituted with a methyl group, which can influence its steric and electronic characteristics.
Uniqueness
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
41019-38-9 |
|---|---|
Formule moléculaire |
C12H9ClO3 |
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
methyl 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,1H3 |
Clé InChI |
VBAVRTIZMRXNMB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















